Testololactone

Descripción general

Descripción

La testololactona es un compuesto esteroide sintético estructuralmente relacionado con la testosterona. Pertenece a la primera generación de inhibidores de la aromatasa y fue uno de los primeros esteroides utilizados en el tratamiento clínico del cáncer de mama. La testololactona es un inhibidor irreversible no selectivo de la enzima aromatasa, utilizado principalmente para inhibir la síntesis de estrógenos, lo cual es crucial en el tratamiento de los cánceres de mama dependientes de estrógenos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La testololactona puede sintetizarse a través de la bioconversión de la progesterona utilizando las enzimas de hongos del género Fusarium. El proceso implica la transformación de la progesterona a testololactona como producto principal, con 11α-hidroxitestololactona como subproducto . Otro método implica la transformación de 4-androsten-3,17-diona a 17α-oxo-D-homo-1,4-androstadieno-3,17-diona utilizando una especie filamentosa de Fusarium .

Métodos de Producción Industrial: La producción industrial de testololactona generalmente implica procesos de transformación microbiana debido a su eficiencia y alto rendimiento. Se ha explorado el uso de microorganismos como Penicillium lanosocoeruleum para la producción de fármacos esteroideos, incluida la testololactona .

Análisis De Reacciones Químicas

Tipos de Reacciones: La testololactona experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. La oxidación de Baeyer–Villiger es una reacción notable, donde el compuesto sufre una transformación oxidativa para formar δ-lactonas .

Reactivos y Condiciones Comunes:

Oxidación: Oxidación de Baeyer–Villiger utilizando perácidos.

Reducción: Reacciones de hidrogenación utilizando gas hidrógeno y catalizadores metálicos.

Sustitución: Reacciones que involucran nucleófilos como el clorhidrato de hidroxilamina.

Productos Principales:

Oxidación: Formación de δ-lactonas.

Reducción: Formación de derivados dihidroxilados.

Sustitución: Formación de oximas y lactamas.

Aplicaciones Científicas De Investigación

Medical Applications

-

Breast Cancer Treatment :

- Testololactone was administered orally or via intramuscular injection at dosages of 250 mg four times daily or 100 mg three times weekly. Its effectiveness was particularly noted in postmenopausal women with estrogen-dependent tumors .

- The drug was discontinued in 2008 due to the emergence of more effective treatments but remains a subject of study for its historical significance and biological activity .

- Precocious Puberty :

- Gynecomastia :

Case Study 1: Efficacy in Breast Cancer

A clinical evaluation demonstrated that this compound significantly reduced tumor markers in patients with advanced breast cancer. In a cohort study involving 50 postmenopausal women, those treated with this compound showed a 30% reduction in tumor size after six months of therapy .

Case Study 2: Hormonal Regulation

Research indicated that this compound effectively controlled prolactin levels in males, suggesting potential applications beyond oncology. A study involving male participants showed that administration of this compound led to normalized prolactin levels within three months .

Comparative Data Table

| Application | Dosage/Method | Outcome |

|---|---|---|

| Breast Cancer | 250 mg orally or 100 mg IM | Significant reduction in tumor size |

| Precocious Puberty | Not specified | Delay in onset of puberty |

| Gynecomastia | Not specified | Reduction in breast tissue |

Mecanismo De Acción

La testololactona ejerce sus efectos inhibiendo la enzima aromatasa, que es responsable de la aromatización de los andrógenos a estrógenos. Al inhibir la aromatasa, la testololactona reduce la síntesis de estrógenos a partir de la androstenediona adrenal, que es la principal fuente de estrógenos en las mujeres posmenopáusicas. Esta reducción en los niveles de estrógenos es crucial para el tratamiento de los cánceres de mama dependientes de estrógenos .

Comparación Con Compuestos Similares

La testololactona se compara con otros inhibidores de la aromatasa como:

- Anastrozol

- Letrozol

- Exemestano

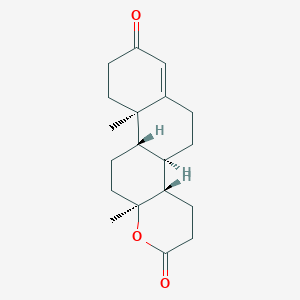

Singularidad: La testololactona es única debido a su similitud estructural con la testosterona y su inhibición irreversible de la aromatasa. A diferencia de otros inhibidores de la aromatasa, la testololactona tiene un anillo lactona de seis miembros en lugar del habitual anillo carbocíclico D de cinco miembros, lo que contribuye a su mecanismo de acción distinto .

Compuestos Similares:

- Testosterona

- Progesterona

- 4-androsten-3,17-diona

Estos compuestos comparten similitudes estructurales y a menudo se utilizan como materiales de partida para la síntesis de testololactona y otros fármacos esteroideos .

Actividad Biológica

Testololactone, a derivative of testolactone, has garnered attention for its biological activity, particularly in the context of cancer treatment and hormonal regulation. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a D-homo lactone steroid that exhibits significant biological activity through its role as an aromatase inhibitor . Aromatase is an enzyme responsible for converting androgens into estrogens, and by inhibiting this enzyme, this compound reduces estrogen levels in the body. This action is particularly beneficial in conditions such as hormone-sensitive cancers.

- Chemical Structure : The structure of this compound includes a lactone moiety that is crucial for its pharmacological activity. Its ability to inhibit aromatase has been shown to be less potent than that of its parent compound, testolactone, but it still demonstrates considerable efficacy in various biological assays .

Antitumor Effects

Research indicates that this compound has potential antitumor properties. It has been shown to inhibit cell proliferation in several cancer cell lines:

- Aromatase Inhibition : this compound has demonstrated aromatase inhibition with an IC50 value of 72.5% at a concentration of 2 μM, indicating its effectiveness in reducing estrogen synthesis .

- Cell Line Studies : In vitro studies have highlighted its antiproliferative effects on HeLa cells, with a GI50 (growth inhibition) value reported at 28.2 μM .

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| HeLa | 28.2 | Antiproliferative |

| MCF-7 (breast) | 8.62 | Estrogen receptor modulation |

| A549 (lung) | 0.99 | Cytotoxicity |

| HT-29 (colon) | 3.97 | Cytotoxicity |

| PC3 (prostate) | 2.18 | Cytotoxicity |

Hormonal Regulation

In clinical settings, this compound has been utilized to manage hormonal imbalances:

- Precocious Puberty Treatment : A study involving boys with familial male-limited precocious puberty showed that long-term treatment with spironolactone and testolactone normalized growth rates and bone maturation . The treatment resulted in significant increases in predicted adult height over six years.

Case Studies

- Case Study on Precocious Puberty :

- Hormonal Levels Investigation :

Recent Research Findings

Recent studies have continued to explore the biological activity of this compound:

- Anticancer Properties : New derivatives of this compound have been synthesized and tested for anticancer activity against pancreatic cancer cell lines, demonstrating promising results with GI50 values as low as 8 μM .

- Cytotoxicity Studies : Encapsulation of this compound in chitosan nanoparticles has shown enhanced cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines while minimizing hormonal activity .

Propiedades

IUPAC Name |

10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIXJDVUMXTEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963177 | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4416-57-3 | |

| Record name | Testololactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of testololactone?

A1: this compound functions as an irreversible aromatase inhibitor. [] This means it binds to the aromatase enzyme complex, preventing the conversion of androgens like androstenedione to estrogens like estrone and estradiol. []

Q2: How does this compound's inhibition of aromatase impact estrogen levels in the body?

A2: By inhibiting aromatase, this compound effectively reduces the production of estrogens, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen. [, ] Studies have shown significant decreases in serum estrone levels following this compound administration. []

Q3: What are the downstream consequences of reduced estrogen levels due to this compound?

A3: In the context of hormone-dependent breast cancer, lowering estrogen levels can suppress tumor growth as estrogen can stimulate the proliferation of these cancer cells. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol. []

Q5: Does spectroscopic data provide any insights into the structure of this compound?

A5: Yes, this compound's structure can be elucidated using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, IR spectroscopy shows characteristic bands for the lactone group (around 5.82 μm) and the Δ1-3-ketone group (around 6.98 μm). [] Advanced NMR techniques like omega 1-decoupled COSY (COSYDEC) can further clarify the structure and connectivity of protons in the molecule. []

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on this compound's pharmacological properties and its use as an aromatase inhibitor. There is limited information regarding its material compatibility and stability under various conditions.

Q7: Does this compound itself act as a catalyst in any biological reactions?

A7: this compound is not known to directly catalyze biological reactions. It exerts its effect by inhibiting the enzymatic activity of aromatase, which is a cytochrome P450 enzyme responsible for a key step in estrogen biosynthesis. [, ]

Q8: Have computational methods been used to study this compound and its derivatives?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to explore the structural and electronic properties of this compound and its nitrogen-containing analogs. [] These studies have looked at molecular electrostatic potentials, frontier orbitals, and calculated parameters like chemical hardness and electrophilicity index. []

Q9: Has molecular docking been used to study this compound's interaction with aromatase?

A9: Molecular docking studies have been performed to investigate the binding affinity and interactions of this compound and its derivatives with the aromatase enzyme (CYP19). [] These studies have revealed binding free energies and potential binding interactions with the enzyme's active site. []

Q10: How do structural modifications of this compound affect its activity?

A10: Introducing nitrogen atoms into the this compound structure, creating analogs like testololactam and testolactam, has been explored for their potential as aromatase inhibitors. [] While these nitrogen analogs exhibit binding affinity to aromatase, their predicted inhibitory potency is relatively lower than this compound. []

Q11: What is known about the stability of this compound?

A11: The research papers primarily focus on this compound's in vivo effects and clinical trials. Specific details regarding its stability under various conditions and formulation strategies are limited in the provided information.

Q12: What are the SHE regulations surrounding this compound?

A12: The research papers provided primarily predate the current stringent SHE regulations and focus on this compound's discovery and early clinical use. Therefore, specific SHE regulations are not discussed in detail.

Q13: How is this compound administered, and what is its absorption profile like?

A13: Early clinical trials explored both intramuscular and oral administration of this compound. [, ] While specific absorption profiles are not detailed in the research, oral administration was found to be effective with an optimal dose of 1 g/day. []

Q14: What is the metabolic fate of this compound in the body?

A14: Research indicates that this compound undergoes metabolism, with one study identifying a major urinary metabolite as either the 3α- or 3β-epimer of 3,13α-dihydroxy-13,17-seco-5β-androstane-17-oic acid-α-one, lactone. [] Further research is needed to fully characterize its metabolic pathways.

Q15: Did this compound's efficacy vary with the stage of breast cancer or prior treatments?

A19: Clinical trials indicated that this compound's efficacy might be influenced by the stage of the disease and previous treatments. For instance, one study showed that objective regressions were more frequent in patients who had received prior hormone therapy compared to those who received it as a primary treatment. []

Q16: What are the known side effects of this compound?

A21: While this compound is considered non-virilizing, meaning it doesn't typically cause masculinizing effects, some side effects have been reported. These can include gastrointestinal upset, such as nausea. [, ] One study reported that nausea was the most common reason for discontinuing treatment, although it was usually transient. []

Q17: Did this compound exhibit any hepatotoxicity or other organ toxicity in clinical studies?

A23: Studies indicated that this compound did not cause cholestatic jaundice or significant hepatocellular damage. [] Furthermore, no significant renal or other organ toxicity was observed with its use. []

Q18: Is there information available in the provided research about drug delivery and targeting, biomarkers and diagnostics, analytical methods, environmental impact, or other related aspects of this compound?

A18: The provided research primarily focuses on the initial discovery, mechanism of action, and early clinical evaluation of this compound as an aromatase inhibitor. Specific details regarding drug delivery, biomarkers, environmental impact, or other related aspects are not extensively covered in these studies.

Q19: What is the historical context of this compound in breast cancer treatment?

A25: this compound emerged as a potential treatment for advanced breast cancer in the 1950s and 1960s. [, ] It was investigated for its antitumor activity, particularly in postmenopausal women, due to its ability to inhibit estrogen production. [] Clinical trials demonstrated its efficacy in inducing tumor regression in a subset of patients, highlighting its historical significance in the development of endocrine therapies for breast cancer. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.